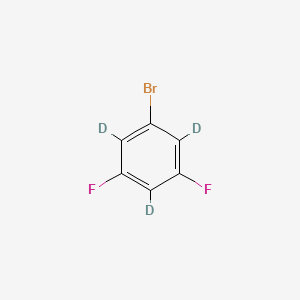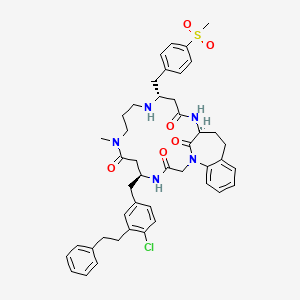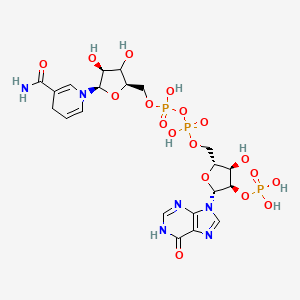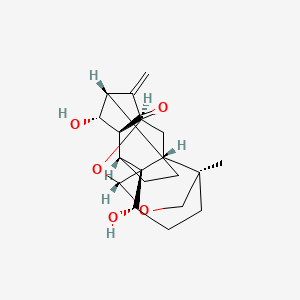
1-Bromo-3,5-difluorobenzene-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,5-difluorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-3,5-difluorobenzene. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The incorporation of deuterium atoms in place of hydrogen atoms can significantly alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for drug development and other research applications .
Preparation Methods
The synthesis of 1-Bromo-3,5-difluorobenzene-d3 typically involves the following steps:
Diazotization: 3,5-Difluoroaniline is converted into its diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with hydrogen bromide (HBr) in the presence of copper(I) bromide (CuBr) to yield 1-Bromo-3,5-difluorobenzene
Industrial production methods for this compound are similar but often involve optimization for higher yields and purity. These methods may include additional purification steps and the use of more efficient catalysts .
Chemical Reactions Analysis
1-Bromo-3,5-difluorobenzene-d3 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acids or reduction to form difluorobenzene derivatives.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield biaryl compounds .
Scientific Research Applications
1-Bromo-3,5-difluorobenzene-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The deuterium labeling allows for the tracking of metabolic pathways and the study of enzyme kinetics.
Medicine: It is used in the development of pharmaceuticals, particularly in studying the pharmacokinetics and metabolic stability of drug candidates.
Industry: The compound is used in the production of liquid crystals and other advanced materials
Mechanism of Action
The mechanism by which 1-Bromo-3,5-difluorobenzene-d3 exerts its effects is primarily through its interactions with various molecular targets. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This can lead to changes in the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles .
Comparison with Similar Compounds
1-Bromo-3,5-difluorobenzene-d3 can be compared with other similar compounds, such as:
1-Bromo-2,4-difluorobenzene: This compound has a different substitution pattern, which can lead to different chemical reactivity and applications.
1-Bromo-3,4-difluorobenzene: Similar to this compound but with different positions of the fluorine atoms, affecting its chemical properties.
1-Bromo-2,3-difluorobenzene: Another isomer with distinct reactivity and uses in organic synthesis
The uniqueness of this compound lies in its specific substitution pattern and the presence of deuterium atoms, which provide unique advantages in research applications .
Properties
Molecular Formula |
C6H3BrF2 |
|---|---|
Molecular Weight |
196.01 g/mol |
IUPAC Name |
1-bromo-2,4,6-trideuterio-3,5-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
InChI Key |
JHLKSIOJYMGSMB-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])Br)[2H])F |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)
![tert-butyl N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate](/img/structure/B12393797.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B12393812.png)



![(2S)-2-[[2-[[2-[[2-[16-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12393837.png)
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
